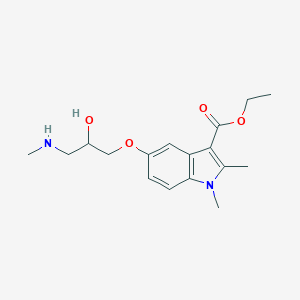![molecular formula C23H18N4S B503131 6-[1,1'-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 123799-39-3](/img/structure/B503131.png)
6-[1,1'-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a triazole ring with a thiadiazine ring, making it a promising candidate for various pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons. These synthons undergo cyclization reactions to form the fused ring system . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine, with the reaction being carried out under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization from ethanol .
Análisis De Reacciones Químicas
Types of Reactions
6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole-thiadiazine compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The triazole and thiadiazine rings play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar structure but with different substituents on the triazole ring.
4-amino-3-arylamino-5-mercapto-1,2,4-triazoles: These compounds are precursors in the synthesis of triazolo[3,4-b][1,3,4]thiadiazines and exhibit similar biological activities.
Uniqueness
6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both biphenyl and methylphenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
123799-39-3 |
|---|---|
Fórmula molecular |
C23H18N4S |
Peso molecular |
382.5g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C23H18N4S/c1-16-6-5-9-20(14-16)22-24-25-23-27(22)26-21(15-28-23)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clave InChI |
SUDNTZDOVLXHBM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)


![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-(piperidylsulfonyl)piperazine](/img/structure/B503058.png)

![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
![N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide](/img/structure/B503063.png)

![{4-[2-Hydroxy-3-(4-methyl-1-piperidinyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B503067.png)



![1-(4-Chloro-3-methylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B503071.png)
